N-(3-Cyanomethyl-phenyl)-acetamide
Description
N-(3-Cyanomethyl-phenyl)-acetamide (IUPAC name: N-[3-(cyanomethyl)phenyl]acetamide) is a substituted acetamide featuring a cyanomethyl (-CH₂CN) group at the meta position of the phenyl ring. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-[3-(cyanomethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10N2O/c1-8(13)12-10-4-2-3-9(7-10)5-6-11/h2-4,7H,5H2,1H3,(H,12,13) |
InChI Key |
SIPRDYYMACFDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The cyanomethyl group (-CH₂CN) distinguishes N-(3-Cyanomethyl-phenyl)-acetamide from other meta-substituted acetamides. Key comparisons include:
Table 1: Substituent Effects on Electronic Properties
| Substituent | Electron Effect | Polarity | Hydrogen-Bonding Potential |
|---|---|---|---|
| -CH₂CN (Cyanomethyl) | Strongly EW | High (polar) | Moderate (via nitrile) |
| -Cl | Moderately EW | Moderate | Low |
| -NO₂ | Strongly EW | High | Low |
| -CH₃ | ED | Low | None |
Physicochemical Properties
- Melting Points: N-(3-Chlorophenyl)acetamide melts at 349.8 K . N-(3-Nitrophenyl)acetamide (CAS 122-28-1) has a higher melting point (~423–425 K) due to stronger intermolecular interactions from the nitro group . Prediction for this compound: Its polar -CH₂CN group may lower melting points compared to nitro derivatives but increase solubility in polar solvents like DMSO or ethanol.
- Solubility: Nitrile-containing compounds often exhibit enhanced solubility in aprotic polar solvents. For example, N-(3-Cyanophenyl) derivatives show higher solubility in acetonitrile than chloro analogs .
Pharmacological Activities
- Analgesic Activity : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide () showed activity comparable to paracetamol .
- Antimicrobial Activity : Acetamides with sulfonamide groups (e.g., compound 47 in ) exhibited potent activity against gram-positive bacteria and fungi .
- Anti-Cancer Activity : Quinazoline-sulfonyl acetamides (e.g., compound 38 in ) demonstrated cytotoxicity against HCT-1 and MCF-7 cell lines .
Its polarity could improve blood-brain barrier penetration compared to bulkier nitro derivatives .
Spectroscopic Characteristics
¹H NMR Shifts :
- In N-(3-Chlorophenyl)acetamide, the aromatic protons resonate at δ 7.2–7.5 ppm, while the N-H proton appears at δ 10.2 ppm .
- The -CH₂CN group in the target compound would deshield adjacent aromatic protons (δ ~7.4–7.8 ppm) and produce distinct coupling patterns for the -CH₂- moiety (δ 3.8–4.2 ppm) .
¹³C NMR :
- The nitrile carbon (-CN) typically resonates at δ 115–120 ppm, while the acetamide carbonyl appears at δ 168–170 ppm .
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